RO-1-5237

Descripción

Chemical Identity and Nomenclature

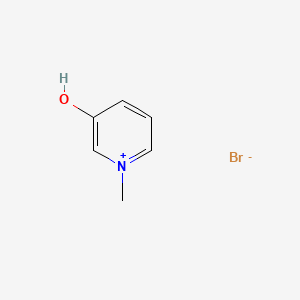

Pyridinium, 3-hydroxy-1-methyl-, bromide is a quaternary ammonium salt with systematic IUPAC name 1-methylpyridin-1-ium-3-ol bromide . Its molecular formula is C₆H₈BrNO , and its molecular weight is 190.04 g/mol . The compound is identified by CAS Registry Number 31034-86-3 . Common synonyms include:

Historical Context and Discovery

The compound emerged in mid-20th-century research on acetylcholinesterase inhibitors. It was first synthesized as part of efforts to develop pyridostigmine analogs, a class of compounds investigated for neuromuscular applications. Early synthetic routes involved quaternizing 3-hydroxypyridine with methyl bromide, a method refined in the 1950s. Its structural relationship to pyridostigmine bromide (a clinically used anticholinesterase agent) positioned it as a key intermediate in pharmaceutical synthesis.

Physical Properties

| Property | Value/Description | Source |

|---|---|---|

| Physical state | White crystalline solid | |

| Melting point | Not reported | |

| Solubility | Freely soluble in water, methanol | |

| Hygroscopicity | Exhibits hygroscopic behavior |

The compound’s solubility in polar solvents like water and methanol stems from its ionic nature. No measurable vapor pressure or boiling point data are available due to its non-volatile characteristics.

Chemical Properties

- Reactivity : Functions as a weak acid (pKa ~8–9) due to the hydroxyl group on the pyridinium ring. The quaternary ammonium center participates in anion-exchange reactions, enabling bromide substitution.

- Stability : Stable under dry, cool conditions but degrades in acidic or alkaline environments via hydrolysis of the pyridinium ring.

- Redox Behavior : The hydroxyl group undergoes oxidation to form ketone derivatives under strong oxidizing conditions.

Structural Features and Representation

The molecule consists of a pyridinium ring substituted with a hydroxyl group at position 3 and a methyl group at position 1, paired with a bromide counterion. Key structural identifiers include:

The planar pyridinium ring adopts a slight distortion due to steric effects from the methyl group. Tautomerism between the hydroxyl and keto forms is theoretically possible but not experimentally observed under standard conditions. Computational studies suggest the 3-hydroxy tautomer dominates due to aromatic stabilization.

Continued in subsequent sections...

Propiedades

IUPAC Name |

1-methylpyridin-1-ium-3-ol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO.BrH/c1-7-4-2-3-6(8)5-7;/h2-5H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNRNYCXMUTXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31034-86-3 | |

| Record name | 3-Hydroxy-1-methylpyridinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31034-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RO-1-5237 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031034863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163338 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium, 3-hydroxy-1-methyl-, bromide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RO-1-5237 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25WZ9EI09G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Direct Quaternization of 3-Hydroxypyridine with Methyl Bromide

One of the classical and most straightforward methods involves the direct alkylation of 3-hydroxypyridine with methyl bromide under controlled conditions:

- Process : 3-hydroxypyridine is reacted with methyl bromide in a suitable solvent such as acetone or ethanol.

- Conditions : The reaction mixture is typically stirred for an extended period (1-2 days) at room temperature or slightly elevated temperatures to ensure complete quaternization.

- Isolation : The product, pyridinium, 3-hydroxy-1-methyl-, bromide, precipitates out and can be purified by recrystallization from absolute alcohol.

- Properties : The resulting crystals are colorless, strongly hygroscopic, melting at 151-152 °C, highly soluble in water, moderately soluble in lower alcohols, and poorly soluble in acetone.

This method is well-documented in older patents and literature, highlighting the use of phosgene intermediates and subsequent methylation steps to obtain carbamic acid esters of 3-hydroxy-1-methyl-pyridinium bromide.

Two-Step Synthesis via Carbamic Acid Ester Intermediate

A more elaborate preparation involves intermediate formation of carbamic acid esters:

- Step 1 : 3-hydroxypyridine is first converted into its chloro-formic acid ester by reaction with phosgene in chloroform.

- Step 2 : The chloro-formic acid ester is then reacted with dimethylamine to form the dimethyl-carbamic acid ester of 3-hydroxypyridine.

- Step 3 : This intermediate is subsequently methylated with methyl bromide in acetone, yielding the desired pyridinium bromide salt.

- Advantages : This method allows for the introduction of additional functional groups and can facilitate purification.

- Yields and Purity : The final product is obtained as colorless crystals with high purity and defined melting points, suitable for further applications.

Quaternization Using Alkyl Bromides Under Reflux or Room Temperature Conditions

Recent research on pyridinium salts preparation provides insight into efficient quaternization techniques:

- General Method : Pure pyridine derivatives (including 3-hydroxypyridine) are reacted with alkyl bromides (e.g., methyl bromide or longer chain bromoalkanes) in dry ethanol or acetonitrile.

- Reaction Conditions : The mixture is refluxed for extended periods (up to 40 hours) or stirred at room temperature to achieve complete quaternization.

- Isolation : After solvent removal, the crude product is crystallized from ether or other solvents to yield the pyridinium bromide salts.

- Example Data :

| Parameter | Condition | Outcome |

|---|---|---|

| Solvent | Dry ethanol or acetonitrile | Efficient solubilization |

| Temperature | Room temperature to reflux (78°C) | Complete quaternization |

| Reaction time | 10 min to 40 hours | High yield (up to 94%) |

| Product isolation | Crystallization from ether | Pure solid pyridinium bromide |

This approach is versatile and adaptable to various substituted pyridines, including hydroxy-substituted ones.

Solvent-Free and Green Synthesis Approaches

More environmentally friendly methods have been developed for the synthesis of pyridinium bromides, which can be adapted for hydroxy-substituted derivatives:

- Silica-Supported Grinding Method : Substituted pyridines and dihaloalkanes (e.g., m-xylene dibromide) are mixed with silica gel and ground gently at room temperature.

- Thermal Support : For some substrates, mild heating in a muffle furnace (around 100 °C) for 20-30 minutes improves yield.

- Advantages : Avoids toxic solvents, reduces reaction time, and simplifies product separation.

- Yields : Typically higher yields (up to 96%) compared to conventional methods.

- Example Table of Yields :

| Compound No. | Conventional Method Yield (%) | Solvent-Free Method Yield (%) | Thermal Condition Yield (%) |

|---|---|---|---|

| 1 | 87 | 94 | 95 |

| 2 | 75 | 92 | 95 |

| 3 | 88 | 92 | - |

| 4 | 80 | 80 | 96 |

This method is promising for scale-up and sustainable synthesis of pyridinium salts.

Hydroxyethyl Functionalized Pyridinium Bromides via N-Alkylation with 2-Bromoethanol

Related hydroxyl-functionalized pyridinium bromides can be synthesized by alkylation with 2-bromoethanol:

- Reaction : Methyl- or ethyl-substituted pyridines are alkylated with 2-bromoethanol to introduce a hydroxyethyl group on the nitrogen.

- Yields : High yields (65-93%) of N-(hydroxyethyl)pyridinium bromide salts are obtained.

- Purification : Products are isolated as solids at room temperature and characterized by NMR and mass spectrometry.

- Relevance : This method provides a route to hydroxyl-functionalized pyridinium salts structurally similar to 3-hydroxy-1-methyl-pyridinium bromide.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct quaternization with methyl bromide | 3-hydroxypyridine + methyl bromide | Room temp, 1-2 days, acetone/ethanol | Moderate to high | Simple, classical method, hygroscopic product |

| Carbamic acid ester intermediate | 3-hydroxypyridine + phosgene + dimethylamine + methyl bromide | Multi-step, reflux, acetone | High | Allows functional group manipulation |

| Alkyl bromide quaternization | 3-hydroxypyridine + alkyl bromide | Reflux or room temp, 10 min-40 h | Up to 94 | Versatile, used for various pyridinium salts |

| Solvent-free silica-supported grinding | Substituted pyridine + dihaloalkane + silica gel | Room temp grinding or 100°C heating | Up to 96 | Green chemistry approach, high yield |

| Hydroxyethyl functionalization | Methyl/ethyl pyridines + 2-bromoethanol | N-alkylation, reflux or room temp | 65-93 | Produces hydroxyl-functionalized pyridinium salts |

Research Findings and Practical Considerations

- The direct methylation of 3-hydroxypyridine with methyl bromide remains a reliable and straightforward method but requires long reaction times and careful handling of methyl bromide.

- The carbamic acid ester route offers a route to derivatives with additional functionalization but involves toxic reagents like phosgene.

- Solvent-free grinding methods represent a significant advancement in sustainable chemistry, reducing solvent use and reaction time while increasing yields.

- The choice of solvent and temperature critically affects yield and purity; dry solvents and controlled temperatures favor high-quality products.

- Analytical characterization such as melting point, NMR, and HPLC confirms the identity and purity of the synthesized pyridinium bromide salts.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Properties

The synthesis of Pyridinium, 3-hydroxy-1-methyl-, bromide typically involves the quaternization of 3-hydroxy-1-methylpyridine with methyl bromide in an aprotic solvent like acetonitrile or acetone under reflux conditions. The general reaction can be represented as follows:

Scientific Research Applications

Pyridinium, 3-hydroxy-1-methyl-, bromide has been utilized in various scientific research domains:

Chemistry

- Catalytic Applications : It serves as a catalyst in organic reactions such as cycloadditions and condensations. Its ability to facilitate these reactions makes it valuable in synthetic chemistry .

Biology

- Enzyme Inhibition Studies : This compound acts as a reversible inhibitor of acetylcholinesterase, which is crucial for studying cholinergic pathways. By inhibiting this enzyme, it increases acetylcholine levels at neuromuscular junctions, enhancing nerve signal transmission.

- Biochemical Assays : It is employed as a probe in various biochemical assays to study enzyme activity and interactions within biological systems .

Medicine

- Potential Therapeutic Uses : Research has indicated its potential as an antimicrobial and anticancer agent. Studies have shown that it exhibits significant biological activity against various pathogens .

- Degradation Product Monitoring : As a known degradation product of Pyridostigmine bromide (used for treating myasthenia gravis), it can serve as an indicator of the stability and efficacy of related medications .

Material Science

- Ionic Liquids : The compound is also investigated for its role in the production of ionic liquids, which are important in various industrial applications due to their unique properties .

Enzyme Inhibition

A study demonstrated that Pyridinium, 3-hydroxy-1-methyl-, bromide effectively inhibits acetylcholinesterase activity in vitro, leading to increased acetylcholine concentrations. This mechanism suggests its potential utility in treating conditions characterized by reduced cholinergic activity .

Antimicrobial Activity

Research conducted on pyridine derivatives highlighted the antibacterial efficacy of compounds related to Pyridinium, 3-hydroxy-1-methyl-, bromide against several bacterial strains. The findings indicate that modifications in the pyridine structure can enhance antimicrobial properties .

Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Chemistry | Catalyst in organic reactions |

| Biology | Enzyme inhibition studies; biochemical assays |

| Medicine | Antimicrobial and anticancer potential; degradation product monitoring |

| Material Science | Production of ionic liquids |

Mecanismo De Acción

The mechanism of action of Pyridinium, 3-hydroxy-1-methyl-, bromide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which enhances neural transmission. This mechanism is particularly relevant in the treatment of conditions like myasthenia gravis .

Comparación Con Compuestos Similares

- Pyridinium, 3-hydroxy-, bromide

- Pyridinium, 1-methyl-, bromide

- Pyridinium, 3-methyl-, bromide

Comparison: Pyridinium, 3-hydroxy-1-methyl-, bromide is unique due to the presence of both a hydroxyl and a methyl group on the pyridinium ring. This dual substitution enhances its reactivity and makes it a versatile compound in various chemical reactions. Compared to its analogs, it exhibits higher stability and a broader range of applications in medicinal chemistry and material science .

Actividad Biológica

Pyridinium, 3-hydroxy-1-methyl-, bromide (commonly referred to as 3-HMPB) is a quaternary ammonium salt derived from pyridine, characterized by a hydroxyl group at the third position and a methyl group at the first position of the pyridinium ring. This compound has garnered attention due to its significant biological activity, particularly as an inhibitor of acetylcholinesterase, which plays a crucial role in neurotransmission.

- Chemical Formula : C₇H₈BrN₁O

- Molecular Weight : Approximately 190.04 g/mol

- Synthesis : The synthesis typically involves the quaternization of 3-hydroxy-1-methylpyridine with methyl bromide in an aprotic solvent such as acetonitrile or acetone under reflux conditions. The reaction can be summarized as follows:

3-HMPB primarily acts as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the availability of acetylcholine, thereby enhancing cholinergic signaling at neuromuscular junctions. This mechanism underlies its potential therapeutic applications in conditions where enhanced cholinergic activity is beneficial, such as myasthenia gravis and other neuromuscular disorders.

Pharmacokinetics

The pharmacokinetic properties of 3-HMPB include absorption, distribution, metabolism, and excretion (ADME). It is primarily eliminated through renal pathways. Understanding these properties is crucial for determining dosage and therapeutic efficacy .

Applications

Pyridinium, 3-hydroxy-1-methyl-, bromide has diverse applications across various fields:

- Medicinal Chemistry : Used in drug formulations targeting cholinergic pathways.

- Organic Synthesis : Acts as a reagent in various chemical reactions.

- Material Science : Investigated for its potential use in developing new materials due to its unique chemical structure .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Pyridostigmine Bromide | Quaternary ammonium structure | Strong acetylcholinesterase inhibitor |

| 3-Hydroxypyridine | Hydroxyl group at position three | Lacks the quaternary ammonium component |

| Pyridinium Chloride | Similar structure but with chloride ion | Different counterion affects solubility and reactivity |

| Pyridine N-Oxide | Oxidized form of pyridine | Exhibits different reactivity patterns |

Study on Cholinergic Activity

In a study examining the effects of various cholinesterase inhibitors, 3-HMPB demonstrated significant inhibition of AChE activity compared to controls. This was measured through enzymatic assays that quantified the degradation rate of acetylcholine in vitro.

Toxicological Assessment

While specific safety data on 3-HMPB is scarce, it is presumed to exhibit similar side effects to those observed with pyridostigmine bromide, which can include nausea and muscle cramps at high doses. Careful handling and appropriate safety measures are recommended when working with this compound in laboratory settings .

Q & A

Q. Basic Research Focus

- <sup>1</sup>H NMR (DMSO-d6):

- Pyridinium ring protons: δ 8.5–9.2 ppm (downfield shift due to positive charge).

- Hydroxyl proton: δ 5.1 ppm (broad, exchangeable).

- FT-IR : O-H stretch at 3200–3400 cm⁻¹; C-Br at 600–650 cm⁻¹ .

- X-ray Crystallography : Resolve cation-anion packing motifs (e.g., Br⁻···H-O hydrogen bonds) .

How can researchers quantify the binding kinetics of Pyridinium derivatives to biological targets?

Advanced Research Focus

For enzyme or receptor binding:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure association/dissociation rates (kon, koff).

- Isothermal Titration Calorimetry (ITC) : Determine binding affinity (Kd) and stoichiometry .

Case Study : Pyridinium inhibitors of acetylcholinesterase show Kd values in the µM range, with entropy-driven binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.